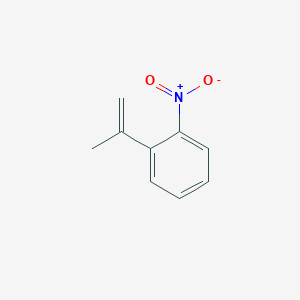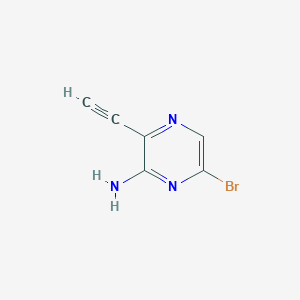![molecular formula C8H10N4 B13139172 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- consists of a triazole ring fused to a pyridine ring, with a methanamine group attached at the 8th position and a methyl group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- can be achieved through various synthetic routes. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction, which results in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- typically involve scalable and efficient synthetic routes. The use of continuous flow processes and mechanochemical methods are often employed to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as iodine (I2) in dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-linked diheterocycles, while substitution reactions can introduce various functional groups onto the triazolopyridine scaffold .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active sites of c-Met and VEGFR-2 kinases, thereby inhibiting their activity and leading to the suppression of cancer cell proliferation . The compound’s ability to induce apoptosis in cancer cells is also attributed to its interference with intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK1/JAK2 inhibitors.
1,2,4-Triazolo[4,3-a]pyrazine: Potential c-Met kinase inhibitors with significant antiproliferative activities against cancer cell lines.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- stands out due to its specific structural features, such as the methanamine group at the 8th position and the methyl group at the 3rd position, which contribute to its unique biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,5,9H2,1H3 |
InChI-Schlüssel |
ZPAVFJTXLJMWPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




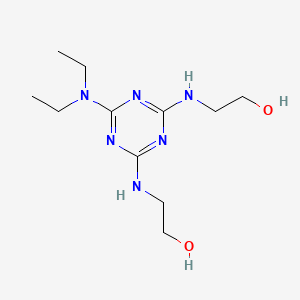

![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
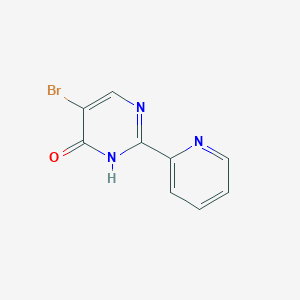
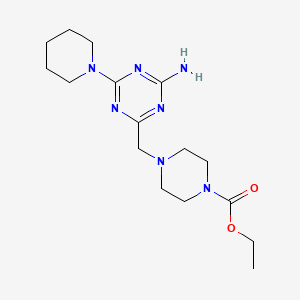
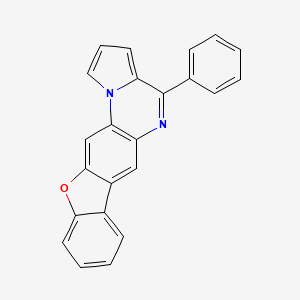

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)

